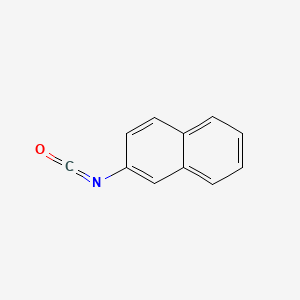

2-Naphthyl isocyanate

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-isocyanatonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO/c13-8-12-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIXJQNFTNSQTBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176956 | |

| Record name | 2-Naphthyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243-54-1 | |

| Record name | 2-Naphthyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthyl isocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5529 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-naphthyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NAPHTHYL ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZE6124VOI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Naphthyl isocyanate chemical properties and structure

An In-depth Technical Guide to 2-Naphthyl Isocyanate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of this compound. The information is curated for researchers, scientists, and professionals in the field of drug development who may utilize this compound as a building block or chemical intermediate.

Core Chemical and Physical Properties

This compound is an aromatic organic compound featuring a naphthalene ring system substituted with an isocyanate functional group. Its reactivity is primarily dictated by the electrophilic nature of the carbon atom in the isocyanate group.

Structural Information

-

IUPAC Name: 2-isocyanatonaphthalene

-

Synonyms: β-Naphthyl isocyanate, 2-Isocyanatonaphthalene[1][2][3]

-

Linear Formula: C₁₀H₇NCO[4]

-

SMILES String: O=C=Nc1ccc2ccccc2c1[3]

Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 169.18 g/mol | [1] |

| Appearance | White chunks, solid | [1][2] |

| Melting Point | 53-56 °C | [1][5] |

| Boiling Point | 83 °C @ 0.2 mmHg 144 °C @ 14 Torr | [1][2][5] |

| Density | ~1.1 g/cm³ | [1][2] |

| Solubility | Hydrolyzes in water. Soluble in many organic solvents. | [1][2] |

| Refractive Index | ~1.5 | [1][2] |

Reactivity and Stability

This compound is a reactive chemical compound, a characteristic primarily attributed to its isocyanate functional group (-N=C=O).[6]

-

Reaction with Nucleophiles: The isocyanate group is highly electrophilic and readily reacts with nucleophiles. For instance, it reacts with alcohols to form carbamates (urethanes) and with amines to form ureas.[7] This reactivity makes it a valuable reagent in organic synthesis for the construction of these important functional groups.[8]

-

Moisture Sensitivity: It is sensitive to moisture and will hydrolyze in the presence of water.[1][2] This reaction initially forms an unstable carbamic acid, which then decomposes to yield 2-naphthylamine and carbon dioxide. Due to this sensitivity, it should be handled and stored under anhydrous conditions.

-

Genotoxicity: this compound has been identified as a genotoxicant.[5]

Experimental Protocols

While specific, detailed experimental protocols for the use of this compound are proprietary or application-dependent, a general procedure for a common reaction, such as derivatization of an alcohol for analytical purposes, can be outlined.

General Protocol for Alcohol Derivatization

This protocol describes a typical procedure for the derivatization of a hydroxyl-containing analyte with this compound for analysis by techniques such as HPLC or GC to enhance detection.

-

Analyte Preparation: Dissolve a known quantity of the alcohol analyte in an anhydrous, aprotic solvent (e.g., acetonitrile, dichloromethane) to a specific concentration.

-

Reagent Preparation: Prepare a solution of this compound in the same anhydrous solvent. An excess of the isocyanate is typically used to ensure complete reaction.

-

Reaction: Add the this compound solution to the analyte solution. The reaction can often be performed at room temperature, but gentle heating may be required for less reactive alcohols. A basic catalyst, such as a tertiary amine (e.g., triethylamine), can be added to accelerate the reaction.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or a suitable spectroscopic method to determine the point of complete consumption of the analyte.

-

Quenching: Once the reaction is complete, any excess this compound can be quenched by the addition of a small amount of a primary or secondary amine (e.g., butylamine) to form a urea derivative, which can be easily separated.

-

Work-up and Purification: The reaction mixture is then subjected to a standard aqueous work-up to remove the catalyst and any water-soluble byproducts. The derivatized product is then purified, typically by column chromatography or recrystallization.

-

Analysis: The purified derivative is then analyzed by the chosen analytical method.

Visualizations

Chemical Reactivity of this compound

The following diagram illustrates the fundamental reactivity of the isocyanate group of this compound with common nucleophiles.

Caption: Reactivity of this compound with Nucleophiles.

Experimental Workflow for Analyte Derivatization

This diagram outlines a typical workflow for the derivatization of an analyte using this compound for analytical purposes.

Caption: Typical Experimental Workflow for Derivatization.

References

- 1. chembk.com [chembk.com]

- 2. echemi.com [echemi.com]

- 3. parchem.com [parchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | 2243-54-1 [chemicalbook.com]

- 6. This compound | 2243-54-1 | Benchchem [benchchem.com]

- 7. poliuretanos.net [poliuretanos.net]

- 8. Cas 2243-54-1,this compound | lookchem [lookchem.com]

An In-depth Technical Guide to the Synthesis and Purification of 2-Naphthyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2-Naphthyl isocyanate, a key intermediate in organic synthesis and drug development. The document details established synthetic methodologies, including the Curtius rearrangement, the Hofmann rearrangement, and phosgenation, providing adaptable experimental protocols. Furthermore, it outlines effective purification techniques and presents key characterization data to ensure the quality of the final product.

Introduction

This compound is an aromatic isocyanate featuring a naphthalene ring system. Its high reactivity, attributed to the electrophilic carbon atom of the isocyanate group, makes it a valuable reagent for the introduction of the 2-naphthyl moiety into various molecular scaffolds. This property is particularly useful in the development of novel pharmaceutical compounds and functional materials. This guide offers a detailed exploration of the primary synthetic routes and purification strategies for obtaining high-purity this compound.

Synthesis Methodologies

Three primary methods for the synthesis of this compound are the Curtius rearrangement, the Hofmann rearrangement, and phosgenation of 2-naphthylamine. Each method offers distinct advantages and requires specific experimental conditions.

Curtius Rearrangement of 2-Naphthoyl Azide

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to produce an isocyanate.[1] The reaction proceeds through a concerted mechanism with the retention of the stereochemistry of the migrating group.[2]

Reaction Scheme:

Caption: Curtius Rearrangement Workflow for this compound Synthesis.

Experimental Protocol:

-

Step 1: Synthesis of 2-Naphthoyl Chloride: To 2-naphthoic acid in a round-bottom flask, add thionyl chloride (SOCl₂) or oxalyl chloride. The mixture is heated under reflux until the evolution of gas ceases. The excess chlorinating agent is removed by distillation to yield crude 2-naphthoyl chloride.

-

Step 2: Synthesis of 2-Naphthoyl Azide: The crude 2-naphthoyl chloride is dissolved in a suitable solvent like acetone and added dropwise to a stirred aqueous solution of sodium azide (NaN₃) at low temperature (0-5 °C). After the addition is complete, the reaction mixture is stirred for an additional hour.

-

Step 3: Curtius Rearrangement: The 2-naphthoyl azide intermediate is extracted with a high-boiling point inert solvent such as toluene. The organic solution is then heated to induce the rearrangement to this compound, which is accompanied by the evolution of nitrogen gas. The isocyanate can be isolated by removal of the solvent under reduced pressure.

Hofmann Rearrangement of 2-Naphthamide

The Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom, via an isocyanate intermediate.[3][4] By modifying the workup conditions, the intermediate isocyanate can be isolated.

Reaction Scheme:

Caption: Hofmann Rearrangement Pathway to this compound.

Experimental Protocol (Adapted from a general procedure): [3]

-

Step 1: Formation of N-bromo-2-naphthamide: To a solution of 2-naphthamide in a suitable solvent such as aqueous dioxane, add a solution of sodium hypobromite, prepared in situ from bromine and sodium hydroxide, at a low temperature.

-

Step 2: Rearrangement to Isocyanate: The reaction mixture is then heated to induce the rearrangement of the N-bromoamide to the isocyanate. To isolate the isocyanate, the reaction should be performed under anhydrous conditions if possible, or the product must be quickly extracted into a non-polar, aprotic solvent.

-

Work-up: The reaction mixture is cooled and extracted with a solvent like dichloromethane. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

Phosgenation of 2-Naphthylamine

The reaction of a primary amine with phosgene or a phosgene equivalent, such as triphosgene, is a common industrial method for the synthesis of isocyanates.

Reaction Scheme:

References

2-Naphthyl Isocyanate: An In-depth Technical Guide to its Reactivity with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Naphthyl isocyanate is an aromatic isocyanate, a class of compounds characterized by the highly reactive -N=C=O functional group. This inherent reactivity makes it a valuable reagent in various chemical transformations, particularly in the synthesis of pharmaceuticals, agrochemicals, and polymers, as well as a derivatizing agent in analytical chemistry. This guide provides a comprehensive overview of the reactivity of this compound with a range of nucleophiles, including amines, alcohols, thiols, and water. It details the reaction mechanisms, available kinetic data, experimental protocols, and the toxicological implications of its reactivity, specifically its role in forming DNA adducts.

Core Reactivity Principles

The carbon atom of the isocyanate group in this compound is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This makes it susceptible to attack by a wide range of nucleophiles. The general order of reactivity for common nucleophiles with isocyanates is:

Primary Amines > Secondary Amines > Alcohols ≈ Thiols > Water

This order is influenced by the nucleophilicity and steric hindrance of the attacking species, as well as the reaction conditions such as solvent and the presence of catalysts.

Reaction with Amines: Formation of Ureas

The reaction of this compound with primary and secondary amines is a rapid and generally exothermic process that yields substituted ureas. This reaction is fundamental to many synthetic applications, including the formation of linkages in biologically active molecules. The reaction proceeds via a nucleophilic addition mechanism where the lone pair of electrons on the amine nitrogen attacks the electrophilic carbon of the isocyanate. This is followed by a rapid proton transfer to yield the stable urea product. This reaction typically does not require a catalyst.[1]

Caption: General reaction of this compound with amines to form ureas.

Reaction with Alcohols and Phenols: Formation of Carbamates (Urethanes)

The reaction of this compound with alcohols or phenols results in the formation of carbamates, also known as urethanes. This reaction is central to the production of polyurethanes. The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. This is followed by a proton transfer to form the carbamate linkage. Compared to the reaction with amines, the alcoholysis of isocyanates is generally slower and often requires catalysis.[1] Both tertiary amines and organometallic compounds, such as dibutyltin dilaurate (DBTDL), are effective catalysts.[2]

Caption: General reaction of this compound with alcohols to form carbamates.

Reaction with Thiols: Formation of Thiocarbamates

This compound reacts with thiols to form thiocarbamates. This reaction is generally slower than the reaction with either amines or alcohols and often requires a base catalyst, such as a tertiary amine, to proceed at a reasonable rate. The mechanism is analogous to that with alcohols, involving the nucleophilic attack of the sulfur atom on the isocyanate carbon, followed by proton transfer.

Caption: General reaction of this compound with thiols to form thiocarbamates.

Reaction with Water: Hydrolysis

This compound reacts with water in a multi-step process. The initial nucleophilic attack of water on the isocyanate forms an unstable carbamic acid intermediate. This intermediate then decomposes to yield a primary amine (2-naphthylamine) and carbon dioxide. The newly formed amine is highly reactive and can subsequently react with another molecule of this compound to form a disubstituted urea (N,N'-di-2-naphthylurea).[3]

Caption: Hydrolysis pathway of this compound.

Quantitative Reactivity Data

Specific kinetic data for the reactions of this compound with a wide range of nucleophiles is limited in the scientific literature. However, data for the closely related 1-naphthyl isocyanate and the well-studied phenyl isocyanate can provide valuable insights into its reactivity. The following tables summarize available kinetic data for these aryl isocyanates.

Table 1: Reaction Rate Constants of Aryl Isocyanates with Alcohols

| Isocyanate | Alcohol | Catalyst | Temperature (°C) | Rate Constant (k) | Reference |

| 1-Naphthyl Isocyanate | n-Butyl Alcohol | Ferric Acetylacetonate | 20 | Varies with catalyst concentration | [4] |

| Phenyl Isocyanate | n-Butanol | None | 25 | 1.0 x 10⁻³ L mol⁻¹ min⁻¹ |

Table 2: Relative Reactivity of Nucleophiles with Isocyanates (General)

| Nucleophile | Relative Reaction Rate |

| Primary Aliphatic Amines | ~1000 |

| Secondary Aliphatic Amines | ~100-500 |

| Aromatic Amines | ~10-100 |

| Primary Alcohols | 1 |

| Water | ~0.5-1 |

| Phenols | ~0.1-0.5 |

| Thiols (uncatalyzed) | ~0.1 |

Note: Relative rates are approximate and can vary significantly with reaction conditions.

Experimental Protocols

Synthesis of a Substituted Urea from this compound and an Amine

This protocol describes the general procedure for the synthesis of a disubstituted urea from this compound and a primary amine.

Materials:

-

This compound

-

Primary amine (e.g., aniline)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Stirring apparatus

-

Cooling bath (ice-water)

Procedure:

-

In a clean, dry flask, dissolve the primary amine (1.0 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the urea product often precipitates from the solution. If so, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

If the product does not precipitate, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Synthesis of a Carbamate from this compound and an Alcohol

This protocol provides a general method for the synthesis of a carbamate from this compound and a primary or secondary alcohol.

Materials:

-

This compound

-

Alcohol (e.g., ethanol)

-

Anhydrous solvent (e.g., toluene)

-

Catalyst (e.g., triethylamine or dibutyltin dilaurate - DBTDL)

-

Stirring and heating apparatus

-

Inert atmosphere setup

Procedure:

-

To a dry flask under an inert atmosphere, add the alcohol (1.0 equivalent), anhydrous solvent, and a catalytic amount of the chosen catalyst (e.g., 0.1 equivalents of triethylamine).

-

Heat the mixture to a moderate temperature (e.g., 60-80 °C) with stirring.

-

Slowly add this compound (1.0 equivalent) to the heated solution.

-

Maintain the reaction at the elevated temperature and monitor its progress by TLC. The reaction may take several hours.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Pre-column Derivatization of Amino Acids with this compound for HPLC Analysis

This protocol is adapted from a method for a similar derivatizing agent and can be used for the fluorescent labeling of amino acids for quantitative analysis by High-Performance Liquid Chromatography (HPLC).[5]

Caption: Experimental workflow for the derivatization of amino acids with this compound for HPLC analysis.

Toxicological Significance: DNA Adduct Formation

Beyond its synthetic utility, the high reactivity of this compound has toxicological implications. It has been identified as a genotoxic agent capable of reacting with nucleophilic sites on DNA bases, leading to the formation of DNA adducts.[6] The primary target for this reaction is the exocyclic amino group of 2'-deoxycytidine. This covalent modification of the DNA can interfere with normal DNA replication and repair processes, potentially leading to mutations.[6]

Caption: Pathway of genotoxicity for this compound via DNA adduct formation.

Conclusion

This compound is a versatile and highly reactive compound with significant applications in organic synthesis and analytical chemistry. Its reactivity is dominated by the electrophilic nature of the isocyanate group, which readily undergoes nucleophilic addition with a variety of functional groups, most notably amines, alcohols, and thiols. While this reactivity is harnessed for the construction of complex molecules and for sensitive analytical detection, it is also the basis for its genotoxic effects through the formation of DNA adducts. A thorough understanding of the reactivity of this compound is therefore crucial for its safe and effective use in research and development. Further studies are warranted to provide more comprehensive quantitative kinetic data for its reactions with a broader range of nucleophiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Reaction Mechanisms and Rate Constants of Auto‐Catalytic Urethane Formation and Cleavage Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 6. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

Spectroscopic Profile of 2-Naphthyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Naphthyl isocyanate, a key aromatic isocyanate intermediate in organic synthesis. Due to the limited availability of specific experimental spectra in public databases, this document presents predicted data based on established spectroscopic principles for the naphthalene and isocyanate moieties, alongside general experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. It is important to note that these are predicted values and should be confirmed by experimental analysis.

Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| Chemical Shift (δ, ppm) | Assignment |

| 7.80-7.90 (m, 3H) | Ar-H |

| 7.45-7.55 (m, 2H) | Ar-H |

| 7.20-7.30 (m, 2H) | Ar-H |

Note: The exact chemical shifts and coupling constants for the aromatic protons would require experimental determination and detailed spectral analysis.

Table 2: Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3050 | Aromatic C-H Stretch | Medium |

| 2270-2250 | N=C=O Asymmetric Stretch | Strong, Sharp |

| ~1600, ~1500, ~1470 | Aromatic C=C Stretch | Medium-Strong |

| ~1200 | C-N Stretch | Medium |

| 900-650 | Aromatic C-H Bend (out-of-plane) | Strong |

Table 3: Mass Spectrometry (MS) Data (Predicted)

| m/z | Assignment | Relative Intensity |

| 169 | [M]⁺ (Molecular Ion) | High |

| 141 | [M - CO]⁺ or [M - NCO + H]⁺ | Medium |

| 127 | [C₁₀H₇]⁺ (Naphthyl cation) | High |

| 115 | [M - NCO - H]⁺ | Medium |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 ¹H NMR Spectroscopy A sample of this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) containing tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a 400 MHz NMR spectrometer. Data acquisition parameters typically include a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

2.1.2 ¹³C NMR Spectroscopy A more concentrated sample of this compound (approximately 20-50 mg) is dissolved in CDCl₃ (~0.7 mL). The ¹³C NMR spectrum is acquired on a 100 MHz NMR spectrometer with proton decoupling. A spectral width of 0-200 ppm is typically used, and a larger number of scans is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

For a solid sample like this compound, a common method is Attenuated Total Reflectance (ATR) FT-IR spectroscopy. A small amount of the solid is placed directly on the ATR crystal. The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted. The isocyanate functional group exhibits a characteristic strong and sharp absorption band for the N=C=O asymmetric stretching vibration, typically found in the 2270-2250 cm⁻¹ region.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a common technique for volatile and thermally stable compounds. A small amount of this compound is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected. Aromatic isocyanates are expected to show a prominent molecular ion peak.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

A Technical Guide to the Solubility and Stability of 2-Naphthyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Naphthyl isocyanate, a key reagent in various chemical syntheses. The information herein is intended to support research, development, and drug discovery activities by providing essential data on its handling, storage, and reactivity.

Physicochemical Properties

This compound is an aromatic isocyanate that presents as a white, solid material. Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2243-54-1 | [1][2] |

| Molecular Formula | C₁₁H₇NO | [3][4] |

| Molecular Weight | 169.18 g/mol | [1][3] |

| Melting Point | 53-56 °C | [3] |

| Boiling Point | 83 °C at 0.2 mmHg | [3] |

| Appearance | White chunks | [5] |

Solubility Profile

| Solvent | Solubility | Notes | Reference(s) |

| Water | Hydrolyzes | Reacts with water to form an unstable carbamic acid, which then decomposes. | [3][5][6] |

| Toluene | Soluble | Toluene diisocyanate is miscible with benzene, a similar aromatic hydrocarbon. | [7] |

| Acetone | Soluble | Toluene diisocyanate is miscible with acetone. | [7] |

| Dichloromethane | Likely Soluble | Isocyanates are generally soluble in halogenated hydrocarbons. | |

| Acetonitrile | Soluble | Used as a solvent in HPLC analysis of isocyanate derivatives. | [8] |

| Dimethylformamide (DMF) | Soluble | DMF is a common solvent for reactions involving isocyanates. | [9][10] |

| Alcohols (e.g., Ethanol) | Soluble (reacts) | Reacts with alcohols to form carbamates (urethanes). | [11] |

| Chloroform | Soluble | 1-Naphthyl isocyanate is reported to be soluble in chloroform. | [11] |

| Diethyl Ether | Soluble | 1-Naphthyl isocyanate is reported to be soluble in diethyl ether. | [11] |

Stability and Reactivity

This compound is a reactive compound, and its stability is influenced by various factors, including moisture, temperature, and the presence of nucleophiles.

| Condition/Reagent | Stability/Reactivity | Products | Reference(s) |

| Moisture/Water | Unstable; hydrolyzes. The hydrolysis of aryl isocyanates can be subject to general base catalysis. | N,N'-di-2-naphthylurea, CO₂ | [12][13][14] |

| Acids | Reactive | Can catalyze hydrolysis and other reactions. | [12] |

| Bases (e.g., Amines) | Highly Reactive | Reacts with primary and secondary amines to form substituted ureas. | [15] |

| Alcohols | Reactive | Reacts to form carbamates (urethanes). The reaction can be catalyzed. | [16][17][18][19][20] |

| Oxidizing Agents | Reactive | Incompatible with strong oxidizing agents. | |

| Elevated Temperature | Thermally Labile | Decomposition can occur, with the degradation profile influenced by the heating rate. For isocyanates in general, decomposition can start around 200-250°C. | [21][22][23][24][25] |

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible results when working with this compound.

Determination of Isocyanate Content (Titration Method)

This method is a standard procedure for quantifying the amount of reactive isocyanate groups in a sample.

Principle: The isocyanate is reacted with an excess of a standard solution of a primary or secondary amine, such as di-n-butylamine. The unreacted amine is then back-titrated with a standard acid solution.

Materials:

-

This compound sample

-

Toluene (anhydrous)

-

Di-n-butylamine solution (standardized, in toluene)

-

Methanol

-

Standardized hydrochloric acid solution

-

Indicator (e.g., bromophenol blue) or potentiometric titrator

Procedure:

-

Accurately weigh a sample of this compound into a dry flask.

-

Dissolve the sample in anhydrous toluene.

-

Add a known excess of the standardized di-n-butylamine solution.

-

Allow the reaction to proceed for a defined period (e.g., 15 minutes) with stirring.

-

Add methanol to quench the reaction.

-

Titrate the excess di-n-butylamine with the standardized hydrochloric acid solution to the endpoint.

-

Perform a blank titration under the same conditions without the isocyanate sample.

-

Calculate the isocyanate content based on the difference in titration volumes between the blank and the sample.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for assessing the degradation of this compound under various stress conditions.

Principle: The isocyanate is derivatized to a stable, UV-active compound, which is then separated and quantified by reverse-phase HPLC. The method should be able to resolve the derivative from any degradation products.

Materials:

-

This compound sample

-

Derivatizing agent (e.g., 1-(2-methoxyphenyl)piperazine (MPP) or a suitable primary/secondary amine)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Acid (e.g., phosphoric acid or formic acid) for mobile phase adjustment

-

C18 reverse-phase HPLC column

-

HPLC system with UV or diode-array detector (DAD)

Procedure:

-

Forced Degradation: Subject samples of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

-

Derivatization: React the stressed and unstressed samples with the derivatizing agent under optimized conditions (e.g., specific solvent, temperature, and time).

-

HPLC Analysis:

-

Set up an HPLC system with a C18 column.

-

Develop a suitable mobile phase gradient (e.g., acetonitrile and water with an acid modifier) to achieve separation of the derivatized this compound from its degradation products.[26]

-

Inject the derivatized samples and monitor the elution profile with a UV/DAD detector.[27][28]

-

-

Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Reaction Pathway and Experimental Workflow Visualization

Reaction of this compound with a Primary Amine

The reaction of an isocyanate with a primary amine is a fundamental transformation that yields a substituted urea. This reaction is widely used in organic synthesis and polymer chemistry.

Caption: Reaction of this compound with a Primary Amine.

Experimental Workflow for Stability-Indicating HPLC Method Development

The development of a stability-indicating HPLC method involves a systematic workflow to ensure the method is specific and reliable for quantifying the analyte in the presence of its degradation products.

References

- 1. calpaclab.com [calpaclab.com]

- 2. parchem.com [parchem.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 2243-54-1 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. This compound CAS#: 2243-54-1 [m.chemicalbook.com]

- 7. oltchim.ro [oltchim.ro]

- 8. Highly sensitive HPLC method for assay of aliskiren in human plasma through derivatization with 1-naphthyl isocyanate using UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. 1-萘基异氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. isca.in [isca.in]

- 15. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 16. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 17. ntrs.nasa.gov [ntrs.nasa.gov]

- 18. KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS | Semantic Scholar [semanticscholar.org]

- 19. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study | MDPI [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. osti.gov [osti.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. chromatographyonline.com [chromatographyonline.com]

- 27. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 28. epa.gov [epa.gov]

An In-Depth Technical Guide to the Safe Handling of 2-Naphthyl Isocyanate

Introduction: 2-Naphthyl isocyanate (CAS No: 2243-54-1) is an aromatic isocyanate used in various chemical syntheses.[1] It is recognized as a genotoxicant, highlighting the critical need for stringent safety protocols during its handling, storage, and disposal.[1] Isocyanates as a class are potent respiratory and dermal sensitizers, capable of causing severe allergic reactions and long-term health effects upon exposure.[2][3] This guide provides comprehensive safety and handling information tailored for researchers, scientists, and drug development professionals to minimize exposure risks and ensure a safe laboratory environment.

Chemical and Physical Properties

Understanding the fundamental properties of this compound is the first step in safe handling. It is a solid at room temperature and is sensitive to moisture, with which it hydrolyzes.[1][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 2243-54-1 | |

| Molecular Formula | C₁₁H₇NO | [1][4] |

| Molecular Weight | 169.18 g/mol | [1] |

| Appearance | White solid, chunks | [4] |

| Melting Point | 53-56 °C | [1][4] |

| Boiling Point | 83 °C @ 0.2 mmHg | [1][4] |

| Water Solubility | Hydrolyzes in water | [1][4] |

| Sensitivity | Moisture sensitive |[4][5] |

Hazard Identification and Toxicology

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards include acute toxicity via oral, dermal, and inhalation routes, severe irritation to skin and eyes, and the potential for respiratory and skin sensitization.[6][7]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | GHS Code(s) | Hazard Statement | Source(s) |

|---|---|---|---|---|

| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed | [7][8] |

| Acute Toxicity, Dermal | 4 | H312 | Harmful in contact with skin | [7][8] |

| Acute Toxicity, Inhalation | 4 | H332 | Harmful if inhaled | [7][8] |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation | [7][8] |

| Serious Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation | [7][8] |

| Respiratory Sensitization | 1 | H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled | |

| Skin Sensitization | 1 | H317 | May cause an allergic skin reaction | |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation | [7][8] |

| Signal Word | Danger | | | |

Toxicological Summary:

-

Sensitization: The most significant chronic risk associated with isocyanates is sensitization.[2] Initial exposure may cause mild symptoms, but subsequent exposures, even at very low concentrations, can trigger severe asthmatic reactions in sensitized individuals.[2][9] There is evidence that both respiratory and dermal exposure can lead to sensitization.[2]

-

Irritation: It is a potent irritant to the skin, eyes, and respiratory system.[4] It is also classified as a lachrymator, a substance that causes tearing.[5][6]

-

Acute Effects: Inhalation can cause respiratory irritation, breathlessness, chest discomfort, and reduced pulmonary function.[9] Skin contact leads to irritation, while eye contact causes serious irritation.[7] Ingestion is harmful.[7]

-

Genotoxicity: this compound is reported to be a genotoxicant.[1]

Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with this compound, a multi-layered approach to exposure control is mandatory, following the hierarchy of controls.

Caption: Hierarchy of Controls for Handling this compound.

Engineering Controls:

-

Ventilation: Always handle this compound in a well-ventilated area.[10] The principal method for minimizing exposure should be engineering controls like a certified chemical fume hood, glovebox, or other closed system.[2][3]

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering controls.

Table 3: Recommended Personal Protective Equipment (PPE)

| Body Part | Specification | Purpose & Notes | Source(s) |

|---|---|---|---|

| Eyes/Face | Chemical safety goggles and a face shield. | Protects against splashes and dust. | [10][11] |

| Skin (Hands) | Chemical-impermeable gloves (e.g., nitrile, butyl rubber, neoprene). | Prevents skin contact, which can lead to irritation and sensitization. Standard disposable gloves are often insufficient. | [11][12] |

| Skin (Body) | Laboratory coat and/or chemical-resistant coveralls. | Protects skin and clothing from contamination. | [13][14] |

| Respiratory | NIOSH-approved respirator with appropriate cartridges. | Required when engineering controls are insufficient or during spill cleanup. Due to the poor warning properties of isocyanates, NIOSH has not approved air-purifying respirators for protection. Atmosphere-supplying respirators are recommended. |[13][15] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is essential.

Handling:

-

Read the Safety Data Sheet (SDS) thoroughly before use.

-

Avoid all contact with skin, eyes, and clothing.[13]

-

Avoid breathing dust or vapors.[10]

-

Avoid the formation of dust and aerosols during handling.[7]

-

Use only in a chemical fume hood or with adequate exhaust ventilation.[16]

-

Wash hands and face thoroughly after handling and before eating, drinking, or smoking.[10][17]

-

Keep away from incompatible materials, heat, and sources of ignition.[16]

Storage:

-

Keep containers tightly closed to prevent moisture contamination.[5][16]

-

Store under an inert atmosphere (e.g., nitrogen or argon) due to moisture sensitivity.[5]

-

Incompatible Materials: Segregate from acids, strong bases, strong oxidizing agents, alcohols, and amines.[5][6] Reactions with these materials can be exothermic and vigorous.[18]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Table 4: First Aid Measures for this compound Exposure

| Exposure Route | First Aid Protocol | Source(s) |

|---|---|---|

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek immediate medical attention. | [5][6][10] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. | [5][10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [5][6][10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |[5][6][10] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[10][19]

-

Specific Hazards: The product is combustible. Thermal decomposition can produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen cyanide.[5][6]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in positive pressure mode.[6][10]

Accidental Release Measures: The following workflow should be initiated in the event of a spill.

References

- 1. This compound | 2243-54-1 [chemicalbook.com]

- 2. Isocyanates | NIOSH | CDC [archive.cdc.gov]

- 3. osha.gov [osha.gov]

- 4. chembk.com [chembk.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. 2-Naphthyl isocyanide | C11H7N | CID 16217475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. gaf.com [gaf.com]

- 10. angenechemical.com [angenechemical.com]

- 11. What PPE is required when working with isocyanates? [sysco-env.co.uk]

- 12. compositesone.com [compositesone.com]

- 13. benchchem.com [benchchem.com]

- 14. tsmfg.com [tsmfg.com]

- 15. Control measures guide - Canada.ca [canada.ca]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. lakeland.com [lakeland.com]

- 18. ISOCYANATE SOLUTION, FLAMMABLE, POISONOUS, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 19. fishersci.com [fishersci.com]

In-Depth Technical Guide to 2-Naphthyl Isocyanate (CAS 2243-54-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 2-Naphthyl Isocyanate (CAS 2243-54-1), a versatile reagent in organic chemistry with significant potential in drug discovery and development.

Chemical and Physical Properties

This compound is an aromatic isocyanate characterized by a naphthalene backbone. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₇NO | [1] |

| Molecular Weight | 169.18 g/mol | [1] |

| Appearance | White chunks/solid | [1] |

| Melting Point | 53-56 °C (lit.) | [2] |

| Boiling Point | 83 °C at 0.2 mmHg (lit.) | [2] |

| Density | 1.1616 g/cm³ (rough estimate) | [1] |

| Flash Point | 102.1 °C | [1] |

| Water Solubility | Hydrolyzes in water | [1] |

| Moisture Sensitivity | Yes | [1] |

Synthesis and Reactivity

This compound is typically synthesized from 2-naphthylamine through phosgenation or by the Curtius rearrangement of 2-naphthoyl azide. The isocyanate group (-N=C=O) is highly electrophilic, making it reactive towards a wide range of nucleophiles. This reactivity is the cornerstone of its utility in organic synthesis.

The primary reactions of this compound involve the nucleophilic attack on the central carbon atom of the isocyanate group. This leads to the formation of stable carbamate and urea linkages, which are prevalent in many biologically active molecules.

References

An In-depth Technical Guide to the Reaction Mechanism of 2-Naphthyl Isocyanate with Alcohols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing the reaction of 2-naphthyl isocyanate with alcohols. The formation of carbamates (urethanes) through this reaction is a fundamental process in organic chemistry with significant applications in the synthesis of pharmaceuticals, derivatization of analytes, and development of novel biomaterials. This document details the reaction kinetics, proposed mechanisms, catalytic influences, and experimental methodologies, with a focus on providing actionable data and protocols for laboratory applications.

Core Reaction Mechanism: Nucleophilic Addition

The fundamental reaction between an isocyanate and an alcohol proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the isocyanate group. This is followed by a proton transfer to the nitrogen atom, resulting in the formation of a carbamate (urethane) linkage.

The reactivity of the isocyanate is influenced by the electron-donating or electron-withdrawing nature of its substituent groups. Aromatic isocyanates, such as this compound, exhibit modified reactivity due to the electronic effects of the naphthyl group. Generally, electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, leading to a faster reaction, while electron-donating groups have the opposite effect.

dot

Caption: General mechanism of this compound reaction with an alcohol.

The Multimolecular Nature of the Reaction: Alcohol as a Catalyst

Kinetic studies on the reactions of aryl isocyanates with alcohols have revealed that the reaction order with respect to the alcohol is often greater than one. This suggests a "multimolecular mechanism" where additional alcohol molecules participate in the transition state, acting as catalysts.[1] It is proposed that a second or even a third alcohol molecule can facilitate the proton transfer step by forming a hydrogen-bonded cyclic transition state. This lowers the activation energy of the reaction.

At higher alcohol concentrations, the formation of alcohol self-associates (dimers, trimers, etc.) can also influence the reaction rate. The reactivity of these alcohol polymers may differ from that of the monomeric alcohol.

dot

Caption: Multimolecular mechanism with alcohol as a catalyst.

Quantitative Data Summary

While specific kinetic data for the reaction of this compound with a wide range of alcohols is not extensively available in the reviewed literature, data from closely related aryl isocyanates, such as phenyl isocyanate and α-naphthyl isocyanate, can provide valuable insights into the expected reactivity and reaction parameters. The following tables summarize representative kinetic data for these analogous reactions. It is important to note that these values should be considered as estimates, and experimental determination is recommended for specific applications involving this compound.

Table 1: Reaction Rate Constants for Phenyl Isocyanate with Various Alcohols

| Alcohol | Solvent | Temperature (°C) | k (L mol⁻¹ s⁻¹) |

| 1-Propanol | THF | 25 | 1.2 x 10⁻⁴ |

| 2-Propanol | Dioxane | 25 | 0.3 x 10⁻⁴ |

| n-Butanol | Toluene | 25 | 1.5 x 10⁻⁴ |

| Cyclohexanol | Dioxane | 25 | 0.2 x 10⁻⁴ |

Note: Data compiled from various sources and should be used for comparative purposes.

Table 2: Activation Energies for Aryl Isocyanate Reactions with Alcohols

| Isocyanate | Alcohol | Solvent | Activation Energy (Ea) (kJ/mol) |

| Phenyl Isocyanate | 1-Propanol | THF | 35-50 |

| Phenyl Isocyanate | 2-Butanol | Xylene | 41-52 |

| α-Naphthyl Isocyanate | n-Butyl Alcohol | Diethylene glycol diethyl ether | ~29.5 (catalyzed) |

Note: Activation energies can vary significantly with solvent and catalyst presence.

Experimental Protocols

The following sections provide detailed methodologies for conducting and analyzing the reaction of this compound with alcohols. These protocols are based on established procedures for similar reactions and can be adapted for specific research needs.

General Procedure for the Synthesis of a 2-Naphthyl Carbamate

This protocol outlines a general method for the synthesis and isolation of a carbamate product.

Materials:

-

This compound

-

Alcohol of interest

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), acetonitrile, or dichloromethane)

-

Dry nitrogen or argon atmosphere

-

Magnetic stirrer and stir bar

-

Round-bottom flask with a septum

-

Syringes

Procedure:

-

Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the alcohol (1.0 equivalent). Dissolve the alcohol in the anhydrous aprotic solvent (concentration typically 0.1-0.5 M).

-

Initiation: Place the flask under a positive pressure of nitrogen or argon. Slowly add a solution of this compound (1.0-1.1 equivalents) in the same anhydrous solvent to the alcohol solution via syringe at room temperature with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel.

Kinetic Analysis using High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for determining the kinetic parameters of the reaction.

Instrumentation and Reagents:

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile phase (e.g., acetonitrile/water gradient)

-

Thermostatted reaction vessel

-

Stock solutions of this compound and the alcohol in a suitable solvent (e.g., THF)

Procedure:

-

Calibration: Prepare a series of standard solutions of the expected carbamate product at known concentrations to create a calibration curve.

-

Kinetic Run: In a thermostatted vessel at the desired temperature, mix known concentrations of the this compound and alcohol solutions.

-

Sampling: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by diluting with a suitable solvent (e.g., the mobile phase).

-

Analysis: Inject the quenched samples into the HPLC system.

-

Data Processing: Determine the concentration of the carbamate product at each time point using the calibration curve. Plot the concentration of the product versus time and use appropriate kinetic models (e.g., second-order rate law) to determine the rate constant.

dot

Caption: Experimental workflow for kinetic analysis using HPLC.

Factors Influencing Reaction Rate

Several factors can significantly impact the rate of the reaction between this compound and alcohols:

-

Steric Hindrance of the Alcohol: The reactivity of alcohols generally follows the order: primary > secondary > tertiary. Increased steric bulk around the hydroxyl group hinders the nucleophilic attack on the isocyanate.

-

Solvent: The choice of solvent can influence the reaction rate. Aprotic solvents are commonly used. The polarity and hydrogen-bonding capability of the solvent can affect the stability of the reactants and the transition state.

-

Catalysis: The reaction can be catalyzed by both acids and bases. Lewis acids can activate the isocyanate by coordinating to the carbonyl oxygen, making the carbon more electrophilic. Bases can deprotonate the alcohol, increasing its nucleophilicity. Organometallic compounds, such as those containing tin, are also effective catalysts.

Conclusion

The reaction of this compound with alcohols is a versatile and fundamental transformation that proceeds through a nucleophilic addition mechanism. The reaction kinetics are complex and can be influenced by a multimolecular mechanism involving alcohol as a catalyst, as well as by steric factors, solvent effects, and the presence of external catalysts. While specific kinetic data for this compound is limited, the principles and data from analogous aryl isocyanates provide a strong foundation for understanding and predicting its reactivity. The experimental protocols provided in this guide offer a starting point for the synthesis, derivatization, and kinetic analysis of these important reactions in a research and development setting.

References

Theoretical Insights into the Reactivity of 2-Naphthyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Naphthyl isocyanate is an aromatic isocyanate featuring a naphthalene core. This structural motif imparts distinct electronic and steric properties that govern its reactivity, making it a valuable reagent in organic synthesis and a potential pharmacophore in drug discovery. The isocyanate functional group (-N=C=O) is highly electrophilic, readily reacting with a variety of nucleophiles. This technical guide provides an in-depth analysis of the theoretical aspects of this compound's reactivity, supported by available data on analogous aromatic isocyanates. The guide also presents detailed experimental protocols for its key reactions and explores its potential biological significance.

Core Reactivity Principles: A Theoretical Overview

The reactivity of this compound is primarily dictated by the electronic character of the isocyanate group, which is influenced by the extended π-system of the naphthalene ring. Theoretical studies, predominantly employing Density Functional Theory (DFT), on simpler aromatic isocyanates like phenyl isocyanate, provide a foundational understanding of the reaction mechanisms.

The carbon atom of the isocyanate group is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. Nucleophilic attack can occur at the N=C or C=O bond. Theoretical studies on the alcoholysis of isocyanates suggest that the nucleophilic addition occurs in a concerted manner across the N=C bond, which is generally more reactive than the C=O bond[1].

The reaction mechanism for the addition of an alcohol to an isocyanate can be influenced by the presence of additional alcohol molecules acting as catalysts. Computational studies have shown that the energy barrier for the reaction is substantially lower when one or two additional alcohol molecules are incorporated into the transition state[2]. This suggests a multimolecular mechanism, where alcohol clusters may be the active reacting species[1].

Reaction with Alcohols: Formation of Carbamates

The reaction of this compound with alcohols yields N-(2-naphthyl)carbamates. This reaction is of significant interest in the synthesis of urethanes, which are precursors to polyurethanes and have applications in medicinal chemistry.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition of the alcohol's hydroxyl group to the electrophilic carbon of the isocyanate. While a direct bimolecular reaction has a relatively high activation energy, the reaction is often catalyzed by the alcohol itself or by the urethane product (autocatalysis)[2]. Theoretical calculations on the reaction of phenyl isocyanate with methanol associates (monomer, dimer, and trimer) indicate that the thermodynamic parameters of the reaction are influenced by the degree of alcohol association[3].

A proposed multimolecular mechanism for the alcoholysis of an isocyanate is depicted below.

Figure 1: General reaction pathway for the alcoholysis of this compound, likely involving alcohol clusters in the transition state.

Quantitative Data

Table 1: Theoretical Data for the Reaction of Phenyl Isocyanate with Methanol Associates [3]

| Reacting Species | Method | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) |

| Phenyl Isocyanate + Methanol (monomer) | B3LYP/6-31G(d) | -38.8 | -6.0 | -37.0 |

| Phenyl Isocyanate + Methanol (dimer) | B3LYP/6-31G(d) | -24.0 | 109.9 | -56.8 |

| Phenyl Isocyanate + Methanol (trimer) | B3LYP/6-31G(d) | -26.4 | 111.2 | -59.5 |

Note: This data for phenyl isocyanate serves as an approximation for the reactivity of this compound. The extended aromatic system of the naphthalene group may influence the energetics.

Experimental Protocol: Synthesis of an N-(2-Naphthyl)carbamate

This protocol is a general procedure adapted from the synthesis of aryl carbamates[5].

Materials:

-

This compound

-

Alcohol (e.g., ethanol, methanol)

-

Anhydrous solvent (e.g., toluene, tetrahydrofuran)

-

Tertiary amine catalyst (e.g., triethylamine, optional)

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve this compound (1 equivalent) in the anhydrous solvent.

-

Add the alcohol (1-1.2 equivalents) to the solution.

-

If catalysis is desired, add a catalytic amount of the tertiary amine (e.g., 0.05 equivalents).

-

Stir the reaction mixture at room temperature or gently heat to 50-60 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the strong isocyanate peak around 2270 cm⁻¹).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, hexane/ethyl acetate) to obtain the pure N-(2-naphthyl)carbamate.

Figure 2: Experimental workflow for the synthesis of N-(2-naphthyl)carbamates.

Reaction with Amines: Formation of Ureas

The reaction of this compound with primary or secondary amines leads to the formation of N,N'-disubstituted ureas. This reaction is generally faster than the reaction with alcohols and typically does not require a catalyst.

Reaction Mechanism

The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isocyanate group. This is followed by a rapid proton transfer to form the stable urea linkage. Kinetic studies on the reaction of phenyl isocyanate with aniline have shown that the reaction order can vary depending on the reactant concentrations, suggesting the formation of intermediate complexes[6].

Figure 3: General reaction pathway for the formation of N,N'-disubstituted ureas from this compound.

Quantitative Data

The reaction between aryl isocyanates and amines is known to be very rapid. For instance, the reaction of phenyl isocyanate with aniline in benzene was found to be third order overall when the initial reactant concentrations were similar[6]. When excess aniline was used, the reaction was approximately second order in aniline and first order in isocyanate. With an excess of isocyanate, the reaction order changed to fourth order (second order in both isocyanate and aniline)[6]. This complex kinetic behavior highlights the intricate nature of the reaction mechanism.

Table 2: Kinetic Data for the Reaction of Phenyl Isocyanate with Aniline at 25°C [6]

| Conditions | Overall Order | Rate Constant |

| Near Equimolar | 3 | - |

| Excess Aniline | 3 | 8.20 x 10⁻³ L²/mol²·s |

| Excess Isocyanate | 4 | 1.13 L³/mol³·s |

Note: This data for phenyl isocyanate provides an indication of the rapid kinetics expected for the reaction of this compound with amines.

Experimental Protocol: Synthesis of an N,N'-Disubstituted Urea

This is a general and efficient protocol for the synthesis of unsymmetrical ureas in an aqueous medium[7].

Materials:

-

This compound

-

Primary or secondary amine

-

Water

Procedure:

-

Dissolve the amine (1 equivalent) in water in a flask and cool the mixture to 5 °C in an ice bath.

-

After 5 minutes, slowly add this compound (1 equivalent) to the reaction mixture, ensuring the temperature does not exceed 5 °C.

-

As the reaction proceeds, the solid urea product will precipitate out of the solution.

-

Continue stirring for an additional 30-60 minutes at 5 °C.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold water and dry it under vacuum. This method often yields a product of high purity without the need for further purification.

Figure 4: Experimental workflow for the synthesis of N,N'-disubstituted ureas in an aqueous medium.

Biological Significance and Signaling Pathways

While specific signaling pathways directly modulated by this compound are not well-documented, its derivatives, particularly carbamates and ureas, have been explored for their biological activities. The lipophilic naphthalene moiety can facilitate interaction with biological targets.

Research has shown that this compound can form DNA adducts, specifically N4-(2-naphthyl-carbamoyl)-2'-deoxycytidine, indicating its potential genotoxicity[8]. This suggests that it can interact with cellular macromolecules and potentially disrupt normal cellular processes.

Furthermore, various carbamate and urea compounds are known to exhibit a wide range of biological activities, including enzyme inhibition. For example, some piperazinyl carbamates and ureas have been identified as dual-action compounds targeting both fatty acid amide hydrolase (FAAH) and transient receptor potential (TRP) channels[9]. Alkyl isocyanates have also been shown to be active site-specific inhibitors of chymotrypsin and elastase[10]. Carbamate compounds have been reported to affect the Nrf2 signaling pathway, which is a key regulator of cellular defense against oxidative stress[11].

The development of drugs containing carbamate and urea functionalities is an active area of research. The synthesis of derivatives of this compound could lead to novel compounds with therapeutic potential, possibly through the modulation of various signaling pathways.

Figure 5: Logical relationship of potential biological interactions of this compound derivatives.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and practical aspects of this compound reactivity. While direct computational studies on this specific molecule are limited, a robust understanding of its behavior can be extrapolated from research on analogous aromatic isocyanates. The high electrophilicity of the isocyanate group drives its reactions with nucleophiles like alcohols and amines to form stable carbamate and urea linkages, respectively. The provided experimental protocols offer a practical starting point for the synthesis of these derivatives. The potential for this compound and its derivatives to interact with biological systems warrants further investigation, particularly in the context of drug development and toxicology. Future theoretical studies focusing specifically on this compound would be invaluable for a more precise understanding of its electronic structure and reactivity, aiding in the rational design of novel functional molecules.

References

- 1. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 2. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 6. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 7. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]

- 8. This compound | 2243-54-1 | Benchchem [benchchem.com]

- 9. Synthesis and biological evaluation of piperazinyl carbamates and ureas as fatty acid amide hydrolase (FAAH) and transient receptor potential (TRP) channel dual ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alkyl isocyanates as active site-specific inhibitors of chymotrypsin and elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for HPLC Analysis of Amines using 2-Naphthyl Isocyanate Derivatization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of primary and secondary amines is a critical task in various scientific disciplines, including pharmaceutical development, biomedical research, and environmental monitoring. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose; however, many amines lack a native chromophore or fluorophore, making their detection by common HPLC detectors challenging. Pre-column derivatization with a suitable labeling agent can significantly enhance the detectability of amines and improve their chromatographic properties.

2-Naphthyl isocyanate is an effective derivatizing agent for both primary and secondary amines. It reacts with the amine functional group to form a stable, highly fluorescent urea derivative. The naphthalene moiety introduced by the reagent provides a strong chromophore for UV detection and a fluorophore for highly sensitive fluorescence detection. This allows for the quantification of low concentrations of amines in complex matrices.

These application notes provide a detailed protocol for the derivatization of amines with this compound and their subsequent analysis by HPLC with UV and fluorescence detection.

Principle of the Method

The derivatization reaction involves the nucleophilic addition of the amine to the electrophilic carbon of the isocyanate group of this compound. This reaction results in the formation of a stable N,N'-disubstituted urea derivative. The reaction is typically carried out in a buffered, non-aqueous, or mixed aqueous/organic solvent system. The excess reagent can be removed by extraction, leading to clean chromatograms. The resulting naphthylcarbamoyl-amine derivatives are highly fluorescent and possess strong UV absorbance, allowing for sensitive detection.

Diagram of the Derivatization Reaction

Caption: Chemical reaction of a primary amine with this compound.

Experimental Protocols

This section details the necessary materials, reagent preparation, and step-by-step procedures for sample derivatization and HPLC analysis.

Materials and Reagents

-

This compound (≥97% purity)

-

Amine standards (primary and secondary)

-

Acetonitrile (HPLC grade)

-

Acetone (dry)

-

Cyclohexane (HPLC grade)

-

Boric acid

-

Sodium hydroxide

-

Water (HPLC grade or ultrapure)

-

Perchloric acid (for sample deproteinization, if necessary)

Reagent Preparation

-

1 M Borate Buffer (pH 9.5): Dissolve 6.18 g of boric acid in 100 mL of HPLC grade water. Adjust the pH to 9.5 with a concentrated sodium hydroxide solution.

-

This compound Solution (10 mg/mL): Dissolve 100 mg of this compound in 10 mL of dry acetone. This solution should be prepared fresh daily and protected from light.

Sample Preparation

-

General Samples: Samples should be dissolved in a suitable solvent, preferably the reaction solvent or a solvent compatible with it.

-

Biological Fluids (e.g., plasma): To deproteinize, add an equal volume of 6% perchloric acid to the plasma sample. Let it stand for 5 minutes, then centrifuge to pellet the precipitated proteins. The supernatant can then be used for derivatization.

Derivatization Protocol

-

In a clean glass test tube, combine 100 µL of the amine standard or sample solution with 25 µL of 1 M borate buffer (pH 9.5).

-

Vortex the mixture gently for 10 seconds.

-

Add 200 µL of the this compound solution (10 mg/mL in acetone).

-

Vortex the mixture immediately and vigorously for 1 minute.

-

Allow the reaction to proceed at room temperature for 10 minutes.

-

To remove excess reagent, add 500 µL of cyclohexane, vortex for 1 minute, and then centrifuge to separate the layers.

-

Carefully collect the lower aqueous layer containing the derivatized amines.

-

The sample is now ready for HPLC analysis. For auto-sampler procedures, the derivatized samples can be stored at 4°C until injection.

Experimental Workflow Diagram

Application Note and Protocol: Derivatization of Alcohols with 2-Naphthyl Isocyanate for Enhanced HPLC Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantitative analysis of aliphatic alcohols can be challenging due to their lack of a strong chromophore, which results in poor sensitivity when using common analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. Chemical derivatization is a widely employed strategy to overcome this limitation. This application note provides a detailed protocol for the derivatization of primary and secondary alcohols with 2-naphthyl isocyanate. The reaction introduces a naphthalene moiety into the alcohol molecule, forming a highly UV-absorbent 2-naphthylurethane derivative. This allows for sensitive detection and accurate quantification of alcohols by HPLC.

The derivatization reaction is based on the nucleophilic addition of the alcohol's hydroxyl group to the isocyanate group of this compound, forming a stable carbamate (urethane) linkage. This method is applicable to a wide range of primary and secondary alcohols and is particularly useful for the analysis of alcohols in complex matrices where high sensitivity and selectivity are required.

Chemical Reaction

The derivatization of an alcohol with this compound proceeds as follows:

Caption: Reaction of an alcohol with this compound.

Experimental Protocols

Materials and Reagents

-

Alcohols: Methanol, Ethanol, 1-Propanol, 1-Butanol, 1-Pentanol, 1-Hexanol, 1-Heptanol, 1-Octanol (analytical grade or higher)

-

Derivatizing Reagent: this compound (≥98% purity)

-

Solvent: Anhydrous Hexane or Toluene (HPLC grade)

-

Catalyst (optional): Dibutyltin dilaurate (DBTDL) or 1,4-diazabicyclo[2.2.2]octane (DABCO)

-

Quenching Reagent: Methanol (HPLC grade)

-

HPLC Mobile Phase: Acetonitrile (HPLC grade) and Ultrapure Water

Derivatization Protocol

This protocol is designed for the derivatization of a standard alcohol solution. The procedure can be adapted for alcohol samples in various matrices, which may require appropriate sample preparation and extraction steps.

-

Preparation of Alcohol Solution: Prepare a stock solution of the alcohol of interest in anhydrous hexane or toluene at a concentration of approximately 1 mg/mL.

-

Reaction Setup:

-

In a clean, dry 2 mL glass vial, add 100 µL of the alcohol solution.

-

Add 800 µL of anhydrous hexane or toluene.

-

Add a 1.1 to 1.5 molar excess of this compound. For a 1 mg/mL solution of a C4 alcohol, this would be approximately 1.5-2.0 mg of this compound.

-

Optional: For sterically hindered or less reactive alcohols, a catalyst such as a drop of DBTDL or a few crystals of DABCO can be added to accelerate the reaction.

-

-

Reaction:

-

Cap the vial tightly and vortex for 30 seconds.

-

Allow the reaction to proceed at room temperature. Reaction times can vary from 30 minutes to several hours depending on the reactivity of the alcohol. Primary alcohols generally react faster than secondary alcohols.[1] It is recommended to monitor the reaction progress by analyzing aliquots at different time points.

-

-

Quenching:

-

After the reaction is complete, add 100 µL of methanol to quench any unreacted this compound.

-

Vortex the mixture for 1 minute.

-

-

Sample Preparation for HPLC:

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume (e.g., 1 mL) of the initial HPLC mobile phase composition.

-